molecular formula C3HClFNO2S2 B6608359 2-fluoro-1,3-thiazole-4-sulfonyl chloride CAS No. 2839139-68-1

2-fluoro-1,3-thiazole-4-sulfonyl chloride

Cat. No.: B6608359
CAS No.: 2839139-68-1
M. Wt: 201.6 g/mol
InChI Key: YNQLKKVAWCVVLG-UHFFFAOYSA-N
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Description

2-fluoro-1,3-thiazole-4-sulfonyl chloride is a versatile chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its unique properties and is used in various scientific research fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-fluoro-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 2-fluoro-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve the use of advanced techniques and equipment to optimize yield and purity .

Chemical Reactions Analysis

2-fluoro-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-fluoro-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to act as a building block for more complex molecules.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

    Materials Science: It is employed in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-1,3-thiazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-fluoro-1,3-thiazole-4-sulfonyl chloride can be compared with other thiazole derivatives such as:

  • 2-chloro-1,3-thiazole-4-sulfonyl chloride
  • 2-bromo-1,3-thiazole-4-sulfonyl chloride

These compounds share similar structural features but differ in their reactivity and applications. The presence of the fluorine atom in this compound imparts unique properties, making it distinct from its analogs .

Properties

IUPAC Name

2-fluoro-1,3-thiazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClFNO2S2/c4-10(7,8)2-1-9-3(5)6-2/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLKKVAWCVVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClFNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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